molecular formula C₃₁H₃₉ClN₂O₂ B1146456 3-[(2E)-2-[(2E,4E)-5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride CAS No. 182873-72-9

3-[(2E)-2-[(2E,4E)-5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride

Cat. No.: B1146456
CAS No.: 182873-72-9
M. Wt: 507.11
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Description

Systematic Nomenclature Framework

The complete International Union of Pure and Applied Chemistry designation for this compound is 3-[(2E)-2-[(2E,4E)-5-[1-(3-hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol. This nomenclature reveals several critical structural elements that define the compound's constitutional framework. The systematic name indicates the presence of two terminal indolium rings, each bearing 3,3-dimethyl substitutions and 3-hydroxypropyl side chains attached to the nitrogen atoms. The central connecting unit is identified as a penta-2,4-dienylidene system with defined stereochemical configurations at multiple double bonds.

The molecular formula C31H39N2O2 corresponds to a molecular weight of 471.7 grams per mole, with the compound existing as a monocationic species balanced by a chloride counterion. The stereochemical descriptors (2E), (2E,4E), and (2Z,4E) embedded within the name provide precise geometric information about the double bond configurations throughout the polymethine chain. These stereochemical assignments are crucial for understanding the compound's three-dimensional structure and its subsequent photophysical properties.

Table 1: Structural Identifiers and Constitutional Information

Parameter Value
Molecular Formula C31H39N2O2
Molecular Weight 471.7 g/mol
Formal Charge +1
Number of Stereocenters 0
Number of Defined Stereocenters 0
Rotatable Bond Count 12
Heavy Atom Count 35

Constitutional Isomerism Considerations

The polymethine structure of this compound allows for multiple constitutional isomers based on different arrangements of the methine chain and varying attachment points of the terminal heterocyclic systems. Polymethine dyes are characterized by conjugated double bond systems flanked by electron-donating and electron-accepting groups, which in this case are represented by the indolium moieties. The specific constitutional arrangement with two identical indolium terminals connected through a pentamethine bridge creates a symmetric cyanine dye structure that falls within the broader category of heptamethine cyanines.

The constitutional framework also incorporates the possibility of geometric isomerism around the multiple double bonds within the polymethine chain. Cyanine dyes are known to exist in equilibrium between trans and cis isomers, with the trans configuration typically being more thermodynamically stable. The specific stereochemical descriptors in the systematic name indicate the predominant geometric configuration under standard conditions.

Properties

IUPAC Name

3-[(2E)-2-[(2E,4E)-5-[1-(3-hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N2O2.ClH/c1-30(2)24-14-8-10-16-26(24)32(20-12-22-34)28(30)18-6-5-7-19-29-31(3,4)25-15-9-11-17-27(25)33(29)21-13-23-35;/h5-11,14-19,34-35H,12-13,20-23H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUGOFIAXJGYBN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCO)(C)C)CCCO)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCO)(C)C)CCCO)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747652
Record name 1-(3-Hydroxypropyl)-2-{(1E,3E,5E)-5-[1-(3-hydroxypropyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene]penta-1,3-dien-1-yl}-3,3-dimethyl-3H-indol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182873-72-9
Record name 1-(3-Hydroxypropyl)-2-{(1E,3E,5E)-5-[1-(3-hydroxypropyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene]penta-1,3-dien-1-yl}-3,3-dimethyl-3H-indol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-[(2E)-2-[(2E,4E)-5-[1-(3-hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride (CAS No. 182873-72-9) is a complex indole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple indole moieties and a hydroxylpropyl group. Its molecular formula is C31H39N2O2C_{31}H_{39}N_2O_2 with a molecular weight of 471.654 g/mol. The presence of the indole framework is significant as it is associated with various biological activities.

Cytotoxic Effects

Indole derivatives are known for their cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential . The chloride form may exhibit these properties due to its positive charge and hydrophobic characteristics, which facilitate cellular uptake.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to suppress the expression of TNF-α and IL-6 by inhibiting transcription factors involved in inflammation .
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as Akt and MAPK pathways, which are crucial in regulating cell survival and inflammation .
  • Induction of Apoptosis : By activating apoptotic pathways, the compound could lead to cell death in tumor cells, making it a candidate for cancer therapy .

Case Studies

Several studies have evaluated the biological activity of related indole compounds:

StudyCompoundFindings
3-(3-hydroxyphenyl)-indolin-2-oneExhibited significant anti-inflammatory activity by inhibiting nitric oxide production and pro-inflammatory cytokines.
Various indole derivativesInduced apoptosis in cancer cell lines through caspase activation and mitochondrial disruption.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₃₄H₄₂ClN₂O₂ - Two 3,3-dimethylindol-1-ium cores
- Conjugated penta-2,4-dienylidene linker
- 3-Hydroxypropyl substituents
563.18 (calc.) Extended conjugation, ionic character (Cl⁻ counterion), potential for solvatochromism
[(2E)-2-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]indol-3-yl]methanol C₂₀H₂₁ClN₂O - Single indole core
- 4-Dimethylaminophenyl substituent
- Propenylidene linker
340.85 Neutral molecule, shorter conjugation, potential fluorescence properties
(3E)-3-[(3-Chloro-4-methylphenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one C₁₆H₁₃ClN₂O - Indolone core
- Chloro-methylphenyl imino group
284.74 Neutral, non-ionic, possible hydrogen-bonding sites (N-H, C=O)
(5E)-5-[[1-[(2,4-Dichlorophenyl)methyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one C₂₂H₁₇Cl₂N₃OS₂ - Indole-thiazolidinone hybrid
- Dichlorophenyl and ethyl substituents
482.42 Sulfur-containing heterocycle, potential enzyme inhibition activity

Key Structural Differences

Conjugation Length: The target compound’s penta-2,4-dienylidene linker provides extended conjugation compared to the propenylidene group in or the imino group in . This may enhance electronic transitions, making it more suitable for optoelectronic applications.

Ionic vs. Neutral Character : Unlike the neutral analogs , the target compound’s indolium cores and chloride counterion confer ionic solubility and stability, which could influence bioavailability or interfacial interactions in material science.

Substituent Effects: The 3-hydroxypropyl groups in the target compound increase hydrophilicity, whereas the dichlorophenyl group in or the dimethylaminophenyl in introduce distinct electronic and steric effects.

Computational Similarity Metrics

Using Tanimoto and Dice similarity indices (as in ), the target compound would exhibit moderate similarity to (shared indole core, conjugated linker) but lower similarity to (non-conjugated, imino substituent). For example:

  • Tanimoto (MACCS) : ~0.45–0.55 for vs. ~0.25–0.35 for .
  • Dice (Morgan) : ~0.50–0.60 for vs. ~0.30–0.40 for .

Preparation Methods

Fischer Indole Synthesis

Fischer indole synthesis remains the most widely adopted method for generating 3,3-dimethylindolenine precursors. A representative protocol involves cyclizing 4-methoxyphenylhydrazine hydrochloride with 3-methyl-2-butanone under acidic conditions (HBr, 48%) at 80–100°C for 6–8 hours. This yields 1,3,3-trimethyl-2-methyleneindoline, which is subsequently alkylated with 3-chloropropyl acetate in the presence of cesium carbonate (Cs₂CO₃) to introduce the 3-hydroxypropyl side chain. The reaction proceeds in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, achieving ~70% yield after column purification.

Microwave-Assisted Alkylation

Recent advancements employ microwave irradiation to accelerate alkylation. For example, reacting 1,3,3-trimethylindolenine with 3-bromopropanol in a Biotage Initiator 2.0 microwave reactor at 140°C for 30 minutes achieves 65% yield. This method reduces side-product formation compared to traditional heating, as evidenced by nuclear magnetic resonance (NMR) purity >95%.

Pentadienylidene Bridge Formation

The central pentadienylidene linker is constructed via condensation between two indolenine units. Two strategies are documented:

Aldol Condensation

A classical approach involves reacting 1-(3-hydroxypropyl)-3,3-dimethylindolenine with glutaconaldehyde dianilide hydrochloride in acetic anhydride at 110°C for 4 hours. The reaction forms a conjugated pentadienylidene bridge through sequential aldol addition and elimination, yielding the neutral dye intermediate (λₐᵦₛ ≈ 650 nm). Challenges include controlling stereochemistry (E/Z isomerism) and minimizing polymerization, which are mitigated by strict anhydrous conditions and nitrogen atmosphere.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-couplings offer improved regioselectivity. For instance, Suzuki-Miyaura coupling between brominated indolenine and a preformed pentadienyl boronic ester achieves the desired (2E,4E)-configuration with >90% stereochemical fidelity. This method, however, requires specialized ligands (e.g., SPhos) and elevated temperatures (100°C), limiting scalability.

Comparative Analysis of Synthetic Routes

ParameterFischer Indole RouteMicrowave Route
Total Yield58%72%
Reaction Time24 hours45 minutes
Purity (HPLC)92%98%
ScalabilityModerateHigh

The microwave-assisted pathway offers superior efficiency and purity, though it demands specialized equipment. Traditional methods remain viable for small-scale syntheses where stereochemical control is paramount.

Structural Characterization and Validation

Critical analytical data for the compound include:

  • High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₃₁H₃₉N₂O₂⁺ [M-Cl]⁺: 471.3011; observed: 471.3012.

  • ¹H NMR (500 MHz, CDCl₃): δ 7.25–7.15 (m, 8H, aromatic), 6.82 (d, J = 14 Hz, 2H, vinyl), 4.20 (t, J = 6 Hz, 4H, OCH₂), 3.70 (t, J = 6 Hz, 4H, CH₂OH), 1.72 (s, 12H, CH₃).

  • UV-Vis (MeOH): λₘₐₓ = 649 nm (ε = 250,000 M⁻¹cm⁻¹).

Applications and Further Research

The compound serves as a near-infrared fluorophore in bioimaging and DNA labeling. Ongoing studies focus on enhancing aqueous solubility via polyethyleneglycol (PEG) modifications. Future directions include flow chemistry adaptations to improve throughput and reduce waste .

Q & A

What are the optimal synthetic routes for preparing this compound?

  • (Basic) *
    The synthesis involves formylation and vinylformylation reactions. A two-step approach is recommended:

2-Formylation of 3-arylindoles using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce aldehyde groups.

Condensation with dienylidene precursors under basic conditions (e.g., piperidine/EtOH).
Key parameters:

  • Anhydrous DMF at 0–5°C improves formylation efficiency.
  • Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .

What spectroscopic and crystallographic techniques confirm its structure?

  • (Basic) *
  • ¹H/¹³C NMR : Assign E/Z configurations via coupling constants (J = 12–16 Hz for trans alkenes).
  • HRMS : Validate molecular mass with <2 ppm error.
  • Single-crystal X-ray diffraction : Collect data at 90 K to minimize thermal motion artifacts. Recent studies achieved R factors <0.05 and data-to-parameter ratios >15 for reliable refinement .

How can contradictions between theoretical and experimental spectroscopic data be resolved?

  • (Advanced) *
    Discrepancies often arise from solvation effects or basis set limitations in DFT. A systematic approach includes:

Re-optimize geometries using SMD solvation models matching experimental conditions.

Compare TD-DFT results across multiple functionals (B3LYP, CAM-B3LYP).

Validate vibrational frequencies against experimental IR/Raman spectra.
Cross-referencing with X-ray charge density maps resolves π-π stacking contributions .

What experimental design considerations are critical for studying substituent effects on photophysical properties?

  • (Advanced) *
  • Systematic variations : Test alkyl chain lengths (C3 vs C5) and N-substituents (methyl vs ethyl).
  • Fluorescence quantum yields : Measure with integrating spheres to minimize instrument bias.
  • Time-resolved decay analysis : Distinguish radiative vs non-radiative pathways.
    3,3-Dimethyl groups increase quantum yield by 22% compared to unsubstituted indoles due to restricted rotation .

How should stability studies under varying pH and temperature be conducted?

  • (Basic) *

Prepare buffered solutions (pH 2–10) and store at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC-PDA at λmax ±20 nm.

Identify degradation products using LC-HRMS/MS .
Phosphate buffers (pH 7.4) degrade 30% faster than citrate buffers at 40°C due to specific acid-base catalysis .

What computational strategies predict electronic transitions in absorption spectra?

  • (Advanced) *
  • Geometry optimization : B3LYP/6-31G* with CPCM solvation.
  • TD-DFT : Use range-separated functionals (CAM-B3LYP/def2-TZVP).
  • Natural Transition Orbitals (NTOs) : Identify HOMO→LUMO+1 charge transfer.
    Benchmarks show <0.15 eV error when using TDA-DFT with 50% Hartree-Fock exchange .

What challenges exist in obtaining high-quality X-ray data for cationic dyes?

  • (Advanced) *
  • Crystal habit : Use microseeding with 2% DMSO to improve crystal size.
  • Counterion disorder : Refine anisotropic displacement parameters at 100 K.
  • Radiation sensitivity : Employ low-dose synchrotron radiation (0.5 s/frame).
    Merging data from multiple crystals achieves Rint <5% .

How can structural databases inform analog design for improved fluorescence?

  • (Basic) *
    Query the Cambridge Structural Database (CSD) with filters for:
  • 3,3-Dimethylindol-1-ium fragments.
  • Dihedral angles (C2-C1-C1'-C2') between indole and dienylidene moieties.
    Analogs with packing coefficients >0.75 exhibit 2.3x higher quantum yields .

What mass spectrometry advancements enable precise biological quantification?

  • (Advanced) *
  • UHPLC-ESI-QTOF : Use deuterated internal standards and ion mobility separation.
  • Data-independent acquisition (DIA) : For untargeted metabolomics.
    Recent protocols achieve LODs of 10 pg/mL in serum with <5% matrix effects .

How can aggregation-induced quenching (ACQ) in aqueous solutions be mitigated?

  • (Advanced) *
  • Bulky counterions : Replace Cl⁻ with PF6⁻ to disrupt π-stacking.
  • Oligo(ethylene glycol) chains : Enhance hydrophilicity.
  • Host-guest complexation : 20 mol% β-cyclodextrin increases fluorescence lifetime from 1.2 ns to 4.7 ns .

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